molecular formula C8H17Cl3Si B3253168 Trichloro(2-ethylhexyl)silane CAS No. 222058-04-0

Trichloro(2-ethylhexyl)silane

Cat. No.: B3253168
CAS No.: 222058-04-0
M. Wt: 247.7 g/mol
InChI Key: RHYZLXUWVUYXJA-UHFFFAOYSA-N
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Description

Trichloro(2-ethylhexyl)silane is an organosilicon compound with the chemical formula C12H25Cl3Si. It is a colorless liquid that is primarily used in the synthesis of other organosilicon compounds. This compound is known for its reactivity and is commonly used in various industrial and research applications.

Scientific Research Applications

Trichloro(2-ethylhexyl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also used in hydrosilylation reactions to introduce silicon-containing groups into organic molecules.

    Biology: Employed in the modification of surfaces for biological assays and in the preparation of silicon-based biomaterials.

    Medicine: Investigated for its potential use in drug delivery systems and in the development of silicon-based therapeutic agents.

    Industry: Utilized in the production of silicone polymers, coatings, and adhesives

Mechanism of Action

The “coupling” mechanism of organofunctional silanes like Trichloro(2-ethylhexyl)silane depends on a stable link between the organofunctional group (Y) and hydrolyzable groups (X) in compounds of the structure X3SiRY . The organofunctional groups (Y) are chosen for reactivity or compatibility with the polymer while the hydrolyzable groups (X) are merely intermediates in the formation of silanol groups for bonding to mineral surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro(2-ethylhexyl)silane can be synthesized by reacting 2-ethylhexanol with silicon tetrachloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon tetrachloride. The general reaction is as follows:

C8H17OH+SiCl4C8H17SiCl3+HCl\text{C8H17OH} + \text{SiCl4} \rightarrow \text{C8H17SiCl3} + \text{HCl} C8H17OH+SiCl4→C8H17SiCl3+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where 2-ethylhexanol and silicon tetrachloride are combined under controlled temperatures and pressures. The reaction is monitored to ensure complete conversion and to minimize the formation of by-products. The product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Trichloro(2-ethylhexyl)silane undergoes several types of chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

    Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Reduction: Can be reduced to form silanes.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Substitution: Nucleophiles such as alcohols, amines, or thiols.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed:

    Hydrolysis: Silanols and hydrochloric acid.

    Substitution: Organosilicon compounds with various functional groups.

    Reduction: Silanes

Comparison with Similar Compounds

    Trichlorosilane (HSiCl3): Used in the production of ultrapure silicon for the semiconductor industry.

    Silicon tetrachloride (SiCl4): Used in the production of optical fibers and as a precursor for other silicon compounds.

    Dichlorosilane (H2SiCl2): Used in the production of silicon-based materials and in chemical vapor deposition processes.

Uniqueness: Trichloro(2-ethylhexyl)silane is unique due to its specific structure, which includes a 2-ethylhexyl group. This structural feature imparts distinct physical and chemical properties, making it suitable for specialized applications in surface modification and the synthesis of complex organosilicon compounds .

Properties

IUPAC Name

trichloro(2-ethylhexyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Cl3Si/c1-3-5-6-8(4-2)7-12(9,10)11/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYZLXUWVUYXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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